3-(1-Naphthyl)acrylic acid

Description

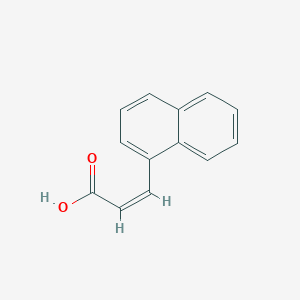

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Naphthyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Naphthyl)acrylic acid, a valuable building block in pharmaceutical and materials science. This document details established synthetic protocols and provides a thorough analysis of the compound's spectroscopic and physical properties.

Introduction

This compound, also known as (E)-3-(naphthalen-1-yl)prop-2-enoic acid, is an aromatic carboxylic acid with the chemical formula C₁₃H₁₀O₂.[1] Its structure, featuring a naphthalene ring conjugated with an acrylic acid moiety, imparts unique photophysical and chemical properties, making it a subject of interest in various research fields. This guide will focus on two primary synthetic routes: the Knoevenagel condensation and the Perkin reaction.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 1-naphthaldehyde with a suitable active methylene compound. Both the Knoevenagel condensation and the Perkin reaction are effective methods for this transformation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] For the synthesis of this compound, 1-naphthaldehyde is reacted with malonic acid. The reaction is typically catalyzed by an amine base, such as piperidine, often in a solvent like pyridine which can also act as a base.

Reaction Scheme:

Logical Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Perkin Reaction

The Perkin reaction provides an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3] In this case, 1-naphthaldehyde reacts with acetic anhydride and sodium acetate.[3]

Reaction Scheme:

Logical Workflow for Perkin Reaction:

Caption: Perkin reaction workflow for the synthesis of this compound.

Experimental Protocols

Knoevenagel Condensation Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Perkin Reaction Protocol

-

Reaction Setup: Combine 1-naphthaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to 180°C in an oil bath and maintain for 5-8 hours.

-

Work-up: After cooling, add a solution of sodium hydroxide and heat the mixture to hydrolyze the intermediate anhydride.

-

Purification: Cool the solution and acidify with concentrated hydrochloric acid to precipitate the crude this compound. Filter the solid, wash with water, and recrystallize from an appropriate solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for this compound.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol [1] |

| Appearance | White to light yellow powder/crystal[4] |

| Melting Point | 210-214 °C[4] |

| Solubility | Slightly soluble in water[5] |

| ¹H NMR (CDCl₃, ppm) | Data not available in search results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in search results |

| IR (KBr, cm⁻¹) | Data not available in search results |

| Mass Spec (m/z) | 198 (M+), 181, 153, 152, 127 |

Note: Specific peak assignments for NMR and IR are not available in the provided search results. Researchers should perform these analyses on their synthesized product to confirm the structure. The mass spectrometry data is consistent with the fragmentation pattern of this compound, showing the molecular ion peak at m/z 198 and characteristic fragments corresponding to the loss of a hydroxyl group (m/z 181) and the carboxyl group (m/z 153).

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of well-defined chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key intermediates and reaction types.

Caption: Synthetic pathways to this compound.

Conclusion

This technical guide has outlined the key synthetic methodologies and characterization data for this compound. Both the Knoevenagel condensation and Perkin reaction offer viable routes to this important compound. The provided experimental protocols serve as a starting point for laboratory synthesis, and the tabulated data will aid in the identification and quality control of the final product. Further research to obtain and report detailed ¹H and ¹³C NMR data would be a valuable contribution to the scientific literature.

References

- 1. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

FT-IR and mass spectrometry of 3-(1-Naphthyl)acrylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(1-Naphthyl)acrylic Acid

Introduction

This compound (NAA), a derivative of cinnamic acid, is a compound of interest in chemical synthesis and drug development. Its structural elucidation is fundamental for quality control, reaction monitoring, and understanding its physicochemical properties. This technical guide provides a detailed overview of the analysis of this compound using two primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and workflow visualizations. The molecular formula for this compound is C₁₃H₁₀O₂, with a molecular weight of approximately 198.22 g/mol .[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] An infrared spectrum is generated by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed.[5] These absorption frequencies correspond to the vibrational energies of the bonds within the molecule.

Data Presentation: FT-IR Spectral Peaks

The characteristic infrared absorption bands for this compound are summarized in the table below. The interpretation is based on established correlation tables for organic compounds.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Intensity |

| 3200–2500 | O-H Stretch | Carboxylic Acid | Broad, Medium |

| 3100–3000 | =C-H Stretch | Aromatic & Vinylic | Strong |

| ~1710 | C=O Stretch | Carboxylic Acid (Conjugated) | Strong |

| 1680–1640 | C=C Stretch | Alkene (Vinylic) | Medium |

| 1600–1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1320–1000 | C-O Stretch | Carboxylic Acid | Strong |

| 990-675 | C-H Bend | Aromatic (Out-of-plane) | Strong |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound reveals several key features:

-

Carboxylic Acid Group: A very broad absorption band is observed in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6] The strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching of an α,β-unsaturated carboxylic acid.[6] The conjugation with the vinyl group and the naphthyl ring shifts this peak to a slightly lower wavenumber compared to a saturated carboxylic acid. A strong C-O stretching band is also expected between 1320-1000 cm⁻¹.[7]

-

Aromatic and Vinylic C-H Bonds: The absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are attributed to the C-H stretching vibrations of the naphthalene ring and the vinylic C-H bond.[5] Alkanes, in contrast, show C-H stretches exclusively below 3000 cm⁻¹.[5]

-

Carbon-Carbon Double Bonds: A medium intensity band between 1680-1640 cm⁻¹ corresponds to the C=C stretching of the acrylic double bond.[5] The aromatic C=C stretching vibrations of the naphthalene ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including the strong out-of-plane (oop) C-H bending of the aromatic ring (900-675 cm⁻¹), which can provide information about the substitution pattern of the naphthalene ring.[7]

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for solid samples.[8]

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal are clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the absorbance of the ambient environment (e.g., CO₂, H₂O) and the crystal itself, which will be subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[8]

-

Sample Scan: Acquire the FT-IR spectrum of the sample. Typical scan settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[8]

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal and pressure tip with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[8]

Visualization: FT-IR Experimental Workflow

References

- 1. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 2. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

A Technical Guide to the Physicochemical Properties of 3-(1-Naphthyl)acrylic Acid

This document provides a detailed overview of the melting and boiling points of 3-(1-Naphthyl)acrylic acid (CAS No. 13026-12-5), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data Summary

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 208-215 °C[1] | The experimentally determined melting point is consistently reported in the range of 210-214 °C. A specific range of 210-212°C has also been noted[2][3]. |

| Boiling Point | 393.1 ± 11.0 °C | This value is a computationally predicted boiling point and has not been experimentally verified[2][3]. Organic acids with high molecular weights may decompose at or below their boiling point at atmospheric pressure. |

| Molecular Formula | C13H10O2[2] | |

| Molecular Weight | 198.22 g/mol [2][4] | |

| Appearance | Pale cream to white crystalline powder[1] | |

| Solubility | Slightly soluble in water[2][3] |

Experimental Protocols

The following sections describe the standard methodologies used to determine the melting and boiling points of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

-

Apparatus: A capillary melting point apparatus (e.g., a Thiele tube or a modern digital instrument) is typically used.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at high temperatures, boiling point determination is often performed under reduced pressure (vacuum distillation).

-

Apparatus: Standard distillation glassware, including a boiling flask, condenser, and collection flask, is used. A thermometer is placed to measure the temperature of the vapor.

-

Procedure (at Atmospheric Pressure):

-

The compound is placed in the boiling flask with boiling chips to ensure smooth boiling.

-

The liquid is heated until it boils and its vapor rises into the condenser.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

-

Note on Predicted Data: The reported boiling point for this compound is a predicted value. Experimental determination would be required to confirm this and to assess the thermal stability of the compound at this temperature.

Visualized Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound.

References

Photophysical properties of (E)-3-(naphthalen-1-yl)acrylic acid

An In-depth Technical Guide on the Photophysical Properties of (E)-3-(naphthalen-1-yl)acrylic acid

Introduction

(E)-3-(naphthalen-1-yl)acrylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for its distinct photophysical characteristics. The conjugation of the naphthalene moiety with an acrylic acid group extends the π-system, which is expected to influence its absorption and emission properties. This document provides a comprehensive overview of the synthesis, available photophysical data, and potential applications of (E)-3-(naphthalen-1-yl)acrylic acid, tailored for researchers and professionals in drug development. While the compound is commercially available as a biochemical reagent, detailed characterization of its photophysical properties in peer-reviewed literature is limited.[1] This guide consolidates the available information and provides context using data from closely related analogs.

Chemical and Physical Properties

(E)-3-(naphthalen-1-yl)acrylic acid is a solid at room temperature with the following properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 2006-14-6 (or 13026-12-5) | [1][2] |

| Melting Point | 211.8–212.4 °C | [3] |

| Appearance | White solid | [3] |

Photophysical Properties

Detailed quantitative photophysical data, such as fluorescence quantum yield and excited-state lifetime, for (E)-3-(naphthalen-1-yl)acrylic acid are not extensively reported in the reviewed literature. However, analysis of its structural analog, (E)-3-(naphthalen-2-yl)acrylic acid, and the parent chromophore, naphthalene, provides valuable insights into its expected behavior.

The primary photochemical processes for this class of molecules include E/Z (cis/trans) isomerization and [2+2] cycloaddition upon exposure to UV light.[4][5]

Absorption Spectroscopy

The UV-Vis absorption of these compounds is characterized by π→π* transitions within the aromatic system. For the closely related isomer, (E)-3-(naphthalen-2-yl)acrylic acid, the absorption spectrum in tetrahydrofuran (THF) displays four distinct peaks.[5] The presence of the vinyl and carboxylic acid groups enhances electronic conjugation, causing a redshift of approximately 20 nm compared to unsubstituted naphthalene.[5] A similar profile is anticipated for the naphthalen-1-yl isomer.

| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Reference |

| (E)-3-(naphthalen-2-yl)acrylic acid | THF | 260, 268, 297, 308 | [5] |

Emission Spectroscopy

While specific emission spectra for (E)-3-(naphthalen-1-yl)acrylic acid are not available, an intermediate fluorescence enhancement has been noted for its naphthalen-2-yl counterpart during photochemical reactions.[5] Naphthalene-based compounds typically exhibit fluorescence originating from the locally excited (LE) state.[6] The emission properties are highly dependent on the molecular environment, concentration, and the presence of quenchers.

Potential Biological Activity

(E)-3-(naphthalen-1-yl)acrylic acid is described as a biochemical reagent that can be used in the synthesis of various other compounds.[1] Some sources suggest it possesses antimicrobial properties, potentially through the inhibition of propiolic acid synthesis.

While no specific signaling pathway has been elucidated for this compound, studies on structurally related derivatives provide context for drug development professionals. A series of novel 2-cyano-3-(naphthalen-1-yl)acryloyl amide analogs were synthesized and evaluated for anticancer activity.[7] Several of these compounds demonstrated potent antiproliferative effects against human breast (MCF-7) and liver (HepG2) cancer cell lines.[7] This suggests that the naphthalen-1-yl acrylic acid scaffold may be a valuable starting point for the design of novel therapeutic agents.

Experimental Protocols

Synthesis of (E)-3-(naphthalen-1-yl)acrylic acid

A three-step synthesis starting from commercially available 1-naphthol has been reported.[3]

-

Step 1: Synthesis of Naphthalen-1-yl trifluoromethanesulfonate. 1-naphthol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine (Et₃N) to yield the corresponding naphthyl triflate.[3]

-

Step 2: Synthesis of Methyl (E)-3-(naphthalen-1-yl)acrylate. The naphthyl triflate undergoes a Palladium-catalyzed Heck coupling reaction with methyl acrylate to afford the α,β-unsaturated ester.[3]

-

Step 3: Synthesis of (E)-3-(naphthalen-1-yl)acrylic acid. The methyl ester is hydrolyzed to the final carboxylic acid product.[3]

Caption: Synthesis of (E)-3-(naphthalen-1-yl)acrylic acid.

Photophysical Characterization Workflow

The following protocol outlines a general methodology for characterizing the core photophysical properties of the title compound.

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., THF, Cyclohexane, Ethanol). Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorption (λ_max).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_max) or another suitable wavelength.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.

-

Correct the spectra for instrument-specific wavelength sensitivity.

-

-

Fluorescence Quantum Yield (Φ_F) Determination:

-

Use the relative method, comparing the integrated fluorescence intensity of the sample to a well-characterized standard (e.g., quinine sulfate or fluorescein).

-

The quantum yield is calculated using the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Excited-State Lifetime (τ) Measurement:

-

Use Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed laser source.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the lifetime.

-

Caption: Generalized workflow for photophysical characterization.

References

- 1. (E)-3-(Naphth-1-yl)acrylic acid | 2006-14-6 | MOLNOVA [molnova.com]

- 2. 3-(1-Naphthyl)acrylic acid | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]

- 4. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(1-Naphthyl)acrylic Acid (98% Purity) for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Analytical Methodologies

This technical guide provides a detailed overview of 3-(1-Naphthyl)acrylic acid (98% purity), a valuable intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for supplier information, key technical data, and relevant experimental protocols.

Commercial Availability

This compound with a purity of 98% is readily available from several reputable chemical suppliers. Researchers can procure this compound in various quantities to suit their laboratory and developmental needs. The following table summarizes prominent commercial suppliers.

| Supplier | Noteworthy Information |

| Thermo Scientific (Alfa Aesar) | Offers the product under its Thermo Scientific Chemicals brand, which was formerly part of the Alfa Aesar portfolio.[1][2] |

| TCI Chemicals | Provides the compound with a purity of >95.0% as determined by Gas Chromatography (GC). |

| Sigma-Aldrich (AldrichCPR) | Lists the product as part of its collection for early discovery researchers. It is important to note that for some of these products, the buyer assumes responsibility for confirming identity and purity as the supplier may not collect analytical data. |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its proper handling, storage, and application in research. The following tables consolidate essential quantitative data for easy reference.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13026-12-5 | [3] |

| Molecular Formula | C₁₃H₁₀O₂ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 210-214 °C | |

| Solubility | Slightly soluble in water. | [2] |

| pKa | 4.46 ± 0.30 (Predicted) | [4] |

| Storage | Inert atmosphere, Room Temperature.[4] Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[1] |

Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [3] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

Biological Activity and Potential Applications

While this compound is cited as a pharmaceutical intermediate, detailed information regarding its specific biological targets and mechanism of action is not extensively documented in publicly available literature.[1][4] Research into related aryl acrylic acid derivatives suggests potential areas of investigation. For instance, some acrylate-based compounds have been explored as potential antiproliferative agents.

It is important to note that the biological activity of a compound is highly structure-dependent, and the activities of related molecules should be considered as starting points for investigation rather than established functions of this compound.

Experimental Protocols and Methodologies

Synthesis of this compound

A published method for the synthesis of (E)-3-(naphthalen-1-yl)acrylic acid involves a three-step process starting from 1-naphthol.[5]

Methodology:

-

Triflation: 1-Naphthol is reacted with triflic anhydride (Tf₂O) in the presence of triethylamine (Et₃N) to yield naphthyl triflate.[5]

-

Heck Coupling: The resulting naphthyl triflate undergoes a palladium-catalyzed Heck coupling reaction with methyl acrylate to form the α,β-unsaturated ester.[5]

-

Hydrolysis: The final product, (E)-3-(naphthalen-1-yl)acrylic acid, is obtained through basic hydrolysis of the ester.[5]

Quality Control and Analytical Methods

Purity assessment is crucial for the use of this compound in research, particularly in drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

While a specific, validated HPLC method for this compound is not widely published, a general approach for aromatic carboxylic acids can be adapted.

Suggested HPLC Parameters (Adaptable):

-

Column: A reversed-phase column, such as a Primesep B, is suitable for the separation of aromatic carboxylic acids.[6]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid, trifluoroacetic acid) is commonly used. The choice of acid can help in tuning the retention time.[6]

-

Detection: UV detection at a wavelength where the naphthyl group has strong absorbance (e.g., 250 nm) is appropriate.[6]

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) and create a series of dilutions for calibration.

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

References

- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 5. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Health and Safety Information for 3-(1-Naphthyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 3-(1-Naphthyl)acrylic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Chemical Identification and Properties

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | (E)-3-(naphthalen-1-yl)prop-2-enoic acid, β-(1-Naphthyl)acrylic acid |

| CAS Number | 13026-12-5[1][2][3][4] |

| Molecular Formula | C13H10O2[1][2] |

| Molecular Weight | 198.22 g/mol [1][2] |

| Appearance | White to light yellow powder or crystals[2] |

| Solubility | Slightly soluble in water.[2] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant and acute toxicity properties.[1]

GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |

Source: Aggregated GHS information from multiple notifications.[1]

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][5] |

| H319 | Causes serious eye irritation.[1][5] |

| H335 | May cause respiratory irritation.[1][3] |

Signal Word and Pictograms

Pictograms:

Toxicological Summary

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For general guidance on methodologies for assessing the hazards identified (acute oral toxicity, skin/eye irritation, and respiratory irritation), researchers should refer to standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Handling and Personal Protection

Engineering Controls

-

Work in a well-ventilated area. Use a local exhaust ventilation system or work in a chemical fume hood to minimize exposure to dust or vapors.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[5][6] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator.[5][6] |

General Hygiene Considerations

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Contaminated work clothing should not be allowed out of the workplace.[8]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.[6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[6][7] |

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials.[5] Keep the container tightly closed.[5][7] The substance may be sensitive to light and air.[6]

-

Incompatible Materials: Strong oxidizing agents.[5]

Logical Workflow for Hazard Response

Caption: Logical workflow from hazard identification to first aid response.

References

- 1. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 3. This compound | 13026-12-5 [amp.chemicalbook.com]

- 4. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

The Genesis and Pharmacological Profile of Naphthylacrylic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthylacrylic acid and its derivatives represent a class of organic compounds built upon a naphthalene scaffold, a versatile platform in medicinal chemistry. These compounds have garnered significant interest due to their broad spectrum of biological activities, including notable anti-inflammatory and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of naphthylacrylic acid compounds, presenting key data, experimental methodologies, and mechanistic insights to support further research and drug development endeavors.

Discovery and History

The development of naphthylacrylic acid compounds is intrinsically linked to the broader history of organic synthesis, particularly the discovery of reactions that form carbon-carbon double bonds. While a definitive singular "discovery" of 3-(2-naphthyl)acrylic acid is not prominently documented, its synthesis is a logical extension of well-established 19th-century organic reactions.

The Perkin reaction , first reported by William Henry Perkin in 1868, provided a general method for the synthesis of α,β-unsaturated aromatic acids, such as cinnamic acid, from aromatic aldehydes and acid anhydrides. It is highly probable that early organic chemists applied this reaction to naphthaldehydes to create naphthylacrylic acids.

Similarly, the Knoevenagel condensation , established in the late 19th century, offers another versatile route to these compounds through the reaction of an aldehyde or ketone with an active methylene compound, like malonic acid. The Doebner modification of the Knoevenagel condensation is particularly relevant for the synthesis of cinnamic and naphthylacrylic acids.

The modern interest in naphthylacrylic acid derivatives stems from the success of naphthalene-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen . The structural similarities between naproxen and naphthylacrylic acid derivatives have prompted investigations into their potential as anti-inflammatory and analgesic agents. Furthermore, the inherent antimicrobial properties of the naphthalene ring have driven research into their efficacy against various pathogens.

Synthesis of Naphthylacrylic Acid Derivatives

The synthesis of naphthylacrylic acid compounds primarily relies on classical condensation reactions. The two most common and effective methods are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (e.g., 2-naphthaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid (e.g., sodium acetate) as a weak base.

Experimental Protocol: Synthesis of 3-(2-Naphthyl)acrylic Acid via Perkin Reaction

-

Reactants:

-

2-Naphthaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

-

Procedure:

-

A mixture of 2-naphthaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 180°C in an oil bath for 5-8 hours.

-

The hot mixture is then poured into a large volume of water, which hydrolyzes the excess acetic anhydride.

-

The solution is boiled for 15-20 minutes to ensure complete hydrolysis and then filtered hot to remove any insoluble impurities.

-

The filtrate is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the crude 3-(2-naphthyl)acrylic acid.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation provides a high-yield route to α,β-unsaturated acids. The Doebner modification involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine. The reaction proceeds with subsequent decarboxylation.

Experimental Protocol: Synthesis of 3-(2-Naphthyl)acrylic Acid via Knoevenagel Condensation

-

Reactants:

-

2-Naphthaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

-

Procedure:

-

A mixture of 2-naphthaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) is dissolved in pyridine in a round-bottom flask.

-

A catalytic amount of piperidine (a few drops) is added to the solution.

-

The reaction mixture is heated on a water bath at 90-100°C for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

The crude 3-(2-naphthyl)acrylic acid is collected by filtration, washed thoroughly with cold water to remove any remaining pyridine hydrochloride, and dried.

-

The product can be further purified by recrystallization from ethanol.

-

Biological Activities and Mechanisms of Action

Naphthylacrylic acid derivatives exhibit a range of biological activities, with anti-inflammatory and antimicrobial effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of naphthylacrylic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5]

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]

By inhibiting COX enzymes, naphthylacrylic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their potential therapeutic use, as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

Signaling Pathway: Prostaglandin Synthesis and Inhibition

Caption: Inhibition of prostaglandin synthesis by naphthylacrylic acid derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (naphthylacrylic acid derivatives)

-

Reference inhibitors (e.g., celecoxib, ibuprofen)

-

Prostaglandin screening EIA kit

-

-

Procedure:

-

The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.

-

IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are determined from the dose-response curves.

-

Antimicrobial Activity

Naphthalene-based compounds have long been recognized for their antimicrobial properties.[6] The lipophilic nature of the naphthalene ring is thought to facilitate the penetration of bacterial cell membranes. The precise mechanism of action for naphthylacrylic acid derivatives is still under investigation, but several potential targets have been proposed.

One proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[7] Another potential target is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compounds

-

Reference antibiotics (e.g., ciprofloxacin)

-

96-well microtiter plates

-

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.

-

A standardized inoculum of the bacterial strain (e.g., 5 x 10^5 CFU/mL) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quantitative Data

The biological activity of naphthylacrylic acid derivatives is highly dependent on their substitution patterns. The following tables summarize representative quantitative data for the anti-inflammatory and antimicrobial activities of these and related compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Acrylic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 15.5 | >6.45 |

| Derivative B | 50.2 | 1.8 | 27.9 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

| Ibuprofen (Reference) | 5.5 | 150.0 | 0.037 |

Note: Data is illustrative and compiled from various sources on acrylic acid derivatives. Specific values for naphthylacrylic acid derivatives will vary.[1][2][11][12][13]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Selected Naphthalene Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Naphthylacrylic Acid Analog 1 | 16 | 64 | 32 |

| Naphthylacrylic Acid Analog 2 | 8 | 32 | 16 |

| Ciprofloxacin (Reference) | 0.5 | 0.015 | N/A |

| Fluconazole (Reference) | N/A | N/A | 1 |

Note: Data is illustrative and compiled from various sources on naphthalene derivatives. Specific values will depend on the exact chemical structure and the microbial strains tested.[6][14][15]

Structure-Activity Relationships (SAR)

The biological activity of naphthylacrylic acid derivatives can be modulated by altering the substituents on both the naphthalene ring and the acrylic acid moiety.

-

Anti-inflammatory Activity:

-

Substitution on the naphthalene ring with electron-withdrawing or electron-donating groups can influence the compound's affinity for the COX enzymes.

-

Modifications to the carboxylic acid group, such as esterification or amidation, can affect the compound's pharmacokinetic properties and potency.

-

-

Antimicrobial Activity:

-

The lipophilicity of the molecule, which can be tuned by adding substituents to the naphthalene ring, is a key determinant of its ability to penetrate bacterial cell membranes.

-

The presence of specific functional groups can lead to interactions with different molecular targets within the microbial cell.

-

Logical Relationship: Drug Discovery Workflow for Naphthylacrylic Acid Derivatives

Caption: A typical workflow for the discovery and optimization of naphthylacrylic acid derivatives.

Conclusion and Future Directions

Naphthylacrylic acid and its derivatives are a promising class of compounds with significant potential for the development of new anti-inflammatory and antimicrobial agents. Their straightforward synthesis, coupled with the well-established biological activity of the naphthalene scaffold, makes them attractive targets for further investigation.

Future research in this area should focus on:

-

Synthesis of diverse libraries of naphthylacrylic acid derivatives to expand the understanding of their structure-activity relationships.

-

Elucidation of the precise molecular mechanisms of their antimicrobial action to identify specific bacterial targets.

-

Optimization of the pharmacokinetic and toxicological profiles of lead compounds to enhance their therapeutic potential.

-

Investigation of synergistic effects with existing anti-inflammatory and antimicrobial drugs.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of the therapeutic potential of naphthylacrylic acid compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.aalto.fi [research.aalto.fi]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Heterocyclic Compounds from 3-(1-Naphthyl)acrylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(1-Naphthyl)acrylic acid as a versatile starting material. The following sections outline two primary synthetic strategies: Aza-Michael addition followed by cyclization to yield five and six-membered heterocycles, and a photochemical [2+2] cycloaddition for the diastereoselective synthesis of cyclobutane derivatives. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis.

Application Note 1: Synthesis of Pyridazinone, Oxazinone, and Furanone Derivatives via Aza-Michael Addition

This section details the synthesis of various heterocyclic compounds through an initial Aza-Michael addition of nitrogen nucleophiles to 3-(1-Naphthoyl)acrylic acid, followed by cyclization reactions. This approach allows for the creation of a diverse range of potentially biologically active molecules.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is the Aza-Michael addition of various amines to 3-(1-Naphthoyl)acrylic acid to form the corresponding adducts. These adducts are then cyclized using different reagents to yield pyridazinone, oxazinone, and furanone derivatives.

Application Notes and Protocols for 3-(1-Naphthyl)acrylic Acid in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyl)acrylic acid is a recognized pharmaceutical intermediate, valued for its naphthalene core, a structural motif present in numerous bioactive compounds. While detailed, publicly available synthesis protocols for specific commercial drugs commencing directly from this compound are limited, its utility is demonstrated through the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the use of naphthyl derivatives in the synthesis of pharmaceutical agents, using the well-established drug Naftopidil as a primary example of a naphthyl-containing therapeutic. Additionally, a representative protocol for the synthesis of novel heterocyclic compounds from a closely related precursor, 3-(1-naphthoyl)acrylic acid, is presented to illustrate the broader potential of naphthylacrylic acid derivatives in medicinal chemistry.

I. Synthesis of Naphthyl-Containing Pharmaceuticals: The Case of Naftopidil

Naftopidil is an α1-adrenergic receptor antagonist utilized in the treatment of benign prostatic hyperplasia. While its synthesis initiates from 1-naphthol, the process illustrates the incorporation of the naphthyl group, a key feature of this compound, into a clinically relevant drug.

Experimental Protocol: Synthesis of Naftopidil from 1-Naphthol

This protocol is based on established synthetic routes for Naftopidil.

Step 1: Synthesis of 2-[(1-Naphthyloxy)methyl]oxirane

-

Dissolve 100 g of 1-naphthol in chloromethyloxirane.

-

Add a sodium methoxide methanol solution dropwise to the mixture.

-

Upon completion of the reaction, wash the mixture with water.

-

Concentrate the organic layer to obtain 2-[(1-Naphthyloxy)methyl]oxirane.

Step 2: Synthesis of Naftopidil

-

Prepare a toluene solution of 2-[(1-Naphthyloxy)methyl]oxirane (5.0 g).

-

Add a toluene solution of 1-(2-methoxyphenyl)piperazine dropwise to the oxirane solution.

-

After the reaction is complete, wash the mixture with water.

-

Add methanol and hydrochloric acid and cool the solution to precipitate the product.

-

Filter the suspension and dry the solid to yield (2RS)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalene-1-yloxy)propan-2-ol hydrochloride dihydrate (Naftopidil hydrochloride dihydrate).[1]

Quantitative Data

| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 2-[(1-Naphthyloxy)methyl]oxirane | 1-Naphthol | Chloromethyloxirane, Sodium methoxide | Methanol | 89% | Not specified |

| Naftopidil hydrochloride dihydrate | 2-[(1-Naphthyloxy)methyl]oxirane | 1-(2-methoxyphenyl)piperazine, HCl | Toluene, Methanol | 86-95% | Not specified |

Experimental Workflow: Synthesis of Naftopidil

II. Signaling Pathway of Naftopidil: Induction of G1 Cell Cycle Arrest

Naftopidil has been shown to inhibit the growth of various cancer cells by inducing G1 cell cycle arrest.[2][3] This biological activity highlights a potential application for naphthyl-containing compounds in oncology research. The key molecular players in this pathway are the cyclin-dependent kinase inhibitors (CDKIs) p21cip1 and p27kip1, and cyclin-dependent kinase 2 (CDK2).

Naftopidil-Induced G1 Cell Cycle Arrest Pathway

III. Synthesis of Novel Bioactive Heterocyclic Compounds

The versatility of the acrylic acid moiety in this compound allows for its use in synthesizing a variety of heterocyclic compounds with potential pharmacological activities. A study on the related compound, 3-(1-naphthoyl)acrylic acid, demonstrates its utility in generating novel pyridazinone, oxazinone, and furanone derivatives with antimicrobial properties.[4]

Experimental Protocol: Synthesis of Pyridazinone Derivatives

This protocol is adapted from the synthesis of heterocyclic compounds from 3-(1-naphthoyl)acrylic acid.[4]

-

Aza-Michael Addition:

-

A mixture of 3-(1-naphthoyl)acrylic acid (0.01 mol) and an appropriate amine (e.g., aniline) (0.01 mol) in dry benzene (50 mL) is heated under reflux for 4 hours.

-

The solvent is evaporated under reduced pressure. The resulting solid is washed with petroleum ether and recrystallized from a suitable solvent to yield the Aza-Michael adduct.

-

-

Cyclization to Pyridazinone:

-

A solution of the Aza-Michael adduct (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is heated under reflux for 6 hours.

-

The reaction mixture is concentrated, and the resulting solid is filtered, washed with ethanol, and recrystallized to afford the pyridazinone derivative.

-

Quantitative Data for Synthesized Heterocyclic Derivatives

| Amine for Aza-Michael Adduct | Product | Yield (%) |

| Aniline | Pyridazinone derivative | 75 |

| p-Toluidine | Pyridazinone derivative | 80 |

| p-Anisidine | Pyridazinone derivative | 78 |

Experimental Workflow: Synthesis of Pyridazinone Derivatives

Conclusion

This compound and its derivatives are valuable precursors in pharmaceutical synthesis. The provided protocols for the synthesis of the established drug Naftopidil (from a related naphthyl precursor) and novel heterocyclic compounds, along with the elucidated signaling pathway of Naftopidil, underscore the potential of this class of molecules in drug discovery and development. These notes serve as a practical guide for researchers exploring the synthesis and biological evaluation of naphthyl-containing compounds.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for [2+2] Photocycloaddition Reactions of 3-(1-Naphthyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting [2+2] photocycloaddition reactions with 3-(1-naphthyl)acrylic acid and its derivatives. This class of photochemical reactions is a powerful tool for the synthesis of complex cyclobutane structures, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The [2+2] photocycloaddition of this compound is a photochemical reaction where two molecules of the acid undergo a cycloaddition upon exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm, to form a cyclobutane ring.[1] This reaction can be conducted in various phases, including in solution, as a solid powder, or as a single crystal.[1] The stereochemical outcome of the reaction can be controlled with high diastereoselectivity, particularly through the use of covalent templates.[2][3] The resulting cyclobutane products, such as β-truxinic acid analogues, are valuable building blocks in the synthesis of natural products and other biologically active molecules.[2]

Applications

-

Drug Discovery and Development: The cyclobutane core is a key structural motif in numerous bioactive natural products and synthetic pharmaceuticals. The stereoselective synthesis of substituted cyclobutanes via [2+2] photocycloaddition provides a direct route to novel drug candidates.

-

Materials Science: The photomechanical effects observed in the solid-state [2+2] cycloaddition of naphthalene acrylic acid derivatives, where crystals can bend, twist, or curl upon irradiation, open up possibilities for the development of photoactuators, soft robots, and photoswitches.[4]

-

Supramolecular Chemistry: Template-directed photocycloadditions serve as a method to study weak intermolecular interactions and to control reaction selectivity in confined spaces.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the [2+2] photocycloaddition of this compound derivatives under various conditions.

| Reactant/Precursor | Phase | Wavelength (nm) | Reaction Time | Product Yield | Reference |

| Symmetrical diester of 1,8-dihydroxynaphthalene and this compound | Solution | 365 | - | 64–88% | [2] |

| Symmetrical diester of 1,8-dihydroxynaphthalene and this compound | Solid State | 365 | - | Good | [1] |

| Unsymmetrical diesters with a template | Solution | 365 | - | Higher yields | [1] |

| Unsymmetrical diesters with a template | Solid State | 365 | - | Lower yields | [1] |

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Naphthalen-1-yl)acrylic Acid

This protocol describes the synthesis of the starting material, (E)-3-(naphthalen-1-yl)acrylic acid, from 1-naphthol.[2]

Materials:

-

1-Naphthol

-

Triflic anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Methyl acrylate

-

PdCl₂(PPh₃)₂

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Triflation of 1-Naphthol:

-

Dissolve 1-naphthol in CH₂Cl₂ and cool to 0 °C.

-

Add Et₃N followed by the dropwise addition of Tf₂O.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction to isolate naphthyl triflate.

-

-

Heck Coupling:

-

In a reaction vessel, combine the naphthyl triflate, methyl acrylate, PdCl₂(PPh₃)₂, and Et₃N in DMF.

-

Heat the mixture at 80 °C until the starting material is consumed (monitored by TLC).

-

After cooling, perform an extractive work-up to obtain the crude (E)-methyl 3-(1-naphthyl)acrylate.

-

Purify the product by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of THF and MeOH.

-

Add an aqueous solution of LiOH and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture with HCl.

-

Extract the product with a suitable organic solvent and purify by recrystallization to yield (E)-3-(naphthalen-1-yl)acrylic acid.

-

Protocol 2: Template-Directed [2+2] Photocycloaddition in Solution

This protocol details the photocycloaddition of a diester precursor formed from 1,8-dihydroxynaphthalene and this compound.[2][3]

Materials:

-

Symmetrical or unsymmetrical diester of 1,8-dihydroxynaphthalene and this compound (and/or other cinnamic acid derivatives).

-

Solvent (e.g., dichloromethane, acetonitrile).

-

UV photoreactor equipped with a 365 nm lamp.

-

Reaction vessel (e.g., quartz tube).

-

Nitrogen or argon gas for deoxygenation.

Procedure:

-

Preparation of Reaction Mixture:

-

Dissolve the diester precursor in the chosen solvent in the reaction vessel to a desired concentration.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited state.

-

-

Irradiation:

-

Place the reaction vessel in the UV photoreactor.

-

Irradiate the solution with 365 nm UV light at room temperature.

-

Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed or a photostationary state is reached.

-

-

Product Isolation:

-

Remove the solvent under reduced pressure.

-

The resulting crude cycloadduct can be purified by column chromatography or recrystallization.

-

-

Template Removal (Transesterification):

-

The cyclobutane product can be detached from the template via a transesterification reaction to yield the final β-truxinic acid dimethyl ester analogues.[2]

-

Visualizations

Caption: Experimental workflow for template-directed [2+2] photocycloaddition.

Caption: Key components and their relationship in the [2+2] photocycloaddition.

References

- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 2. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]

- 3. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity of 3-(Aryl)Acrylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 3-(1-Naphthyl)acrylic Acid in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyl)acrylic acid is a versatile organic compound with significant potential in the field of materials science. Its rigid naphthyl group and polymerizable acrylic acid functionality make it an attractive monomer for the synthesis of advanced polymers with unique optical, thermal, and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of high refractive index polymers and photo-actuating materials.

Application 1: High Refractive Index Polymers

The incorporation of the bulky and highly polarizable naphthyl moiety into a polymer backbone can significantly increase its refractive index. High refractive index polymers are critical components in various optical applications, including advanced lenses, optical adhesives, and coatings for optoelectronic devices. Poly(this compound) and its copolymers are promising candidates for such applications.

Quantitative Data Summary

Direct experimental data for poly(this compound) is limited. The following table includes data for the closely related poly(1-naphthyl methacrylate) as a proxy, which is expected to have similar optical and thermal properties due to the dominant contribution of the naphthyl group.

| Property | Poly(1-naphthyl methacrylate) | Commercial Optical Polymer (Polycarbonate) |

| Refractive Index (n_D) | 1.641[1] | 1.586 |

| Glass Transition Temp. (T_g) | 205 °C[1] | 147 °C |

| Thermal Decomposition Temp. | > 300 °C (expected) | ~350 °C |

Experimental Protocols

1. Synthesis of this compound Monomer via Doebner-Knoevenagel Condensation

This protocol describes the synthesis of this compound from 1-naphthaldehyde and malonic acid.

-

Materials:

-

1-Naphthaldehyde

-

Malonic Acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (co-catalyst)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthaldehyde and a 1.5 molar equivalent of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

2. Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol is adapted from general procedures for the polymerization of acrylic monomers.

-

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (for precipitation)

-

-

Procedure:

-

Dissolve the this compound monomer and AIBN (1-2 mol% with respect to the monomer) in anhydrous DMF in a Schlenk flask.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-80 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

-

Characterization Workflow

Application 2: Photo-actuating Materials

The photochemical [2+2] cycloaddition of acrylic acid derivatives containing aromatic moieties can induce significant changes in the material's shape, making them suitable for applications as photo-actuators, soft robots, and light-responsive switches. While direct studies on this compound are limited, the behavior of its 2-naphthyl isomer provides a strong basis for its potential in this area.[2] Upon exposure to UV light, the molecules can dimerize, leading to a change in the crystal lattice and resulting in macroscopic motion such as bending or twisting.

Mechanism of Photo-actuation

Experimental Protocols

1. Preparation of Single Crystals for Photo-actuation Studies

-

Materials:

-

Purified this compound

-

Suitable solvent (e.g., ethanol, acetone, or a solvent mixture)

-

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.

-

Slowly cool the solution to room temperature to allow for the formation of single crystals. Alternatively, controlled solvent evaporation at a constant temperature can be used.

-

Carefully collect the formed crystals and dry them at ambient temperature.

-

2. Observation of Photo-actuation

-

Apparatus:

-

UV light source (e.g., a UV lamp with a specific wavelength, typically < 400 nm)

-

Microscope with a camera for observation and recording

-

Micromanipulator for positioning the crystal

-

-

Procedure:

-

Place a single crystal of this compound on the microscope stage.

-

Focus on the crystal and record its initial shape and size.

-

Expose the crystal to UV light.

-

Record the changes in the crystal's shape (e.g., bending angle, direction of movement) over time.

-

Quantitative analysis of the actuation can be performed by measuring the displacement of the crystal's tip or the change in its radius of curvature from the recorded images.

-

Conclusion

This compound is a promising building block for advanced materials. Its incorporation into polymers can lead to materials with a high refractive index, suitable for various optical applications. Furthermore, its crystalline form exhibits photo-actuating properties driven by [2+2] photocycloaddition, opening possibilities for the development of light-controlled micro-actuators and soft robotics. The protocols and data provided in this document serve as a starting point for researchers to explore and exploit the potential of this versatile molecule in materials science. Further research is encouraged to fully characterize the properties of materials derived from this compound and to explore a broader range of applications.

References

Synthesis of 3-(1-Naphthyl)acrylic Acid Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 3-(1-Naphthyl)acrylic acid and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. The document outlines three robust synthetic methodologies—the Perkin reaction, Knoevenagel condensation, and Heck reaction—complete with step-by-step experimental procedures. Furthermore, it includes a comparative analysis of these methods and a summary of the biological activities of the resulting compounds, with a focus on their role as inhibitors of the JAK-STAT signaling pathway.

Introduction

This compound and its analogs are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The structural motif of a naphthalene ring conjugated to an acrylic acid moiety provides a versatile scaffold for the development of novel therapeutic agents. This document serves as a comprehensive guide for the synthesis and characterization of these valuable compounds.

Synthetic Methodologies

Three primary methods for the synthesis of this compound derivatives are presented below. Each protocol is designed to be clear and reproducible for researchers in a laboratory setting.

Experimental Protocols

1. Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.

-

Reactants: 1-Naphthaldehyde, Acetic Anhydride, Sodium Acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-naphthaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture in an oil bath at 180°C for 5 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing 100 mL of water.